Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride
CAS No.: 50295-21-1
Cat. No.: VC18437219
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50295-21-1 |
|---|---|
| Molecular Formula | C14H23ClN2O |
| Molecular Weight | 270.80 g/mol |
| IUPAC Name | [2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-propylazanium;chloride |
| Standard InChI | InChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H |
| Standard InChI Key | ZIHDTMKKCXWIFI-UHFFFAOYSA-N |
| Canonical SMILES | CCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of an acetamide backbone substituted at the nitrogen atom with a 2,6-dimethylphenyl group and at the α-carbon with a methylpropylamino moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, critical for analytical applications. Comparative analysis with structurally analogous compounds, such as N-(2,6-dimethylphenyl)-2-(methylpentylamino)acetamide (PubChem CID 37304) and N-(2,6-dimethylphenyl)-2-(hexylmethylamino)acetamide (CID 37307), reveals that alkyl chain length in the amino substituent influences lipophilicity and biological activity .
Synthesis and Reaction Pathways
The synthesis typically involves a multi-step process:
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Acylation: 2-(Methylpropylamino)ethanol reacts with 2,6-dimethylaniline in the presence of acetic anhydride or acetyl chloride to form the acetamide intermediate.
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Salt Formation: The free base is treated with hydrochloric acid to yield the monohydrochloride salt, ensuring improved crystallinity and handling properties.
Key side reactions include hydrolysis of the amide bond under acidic or alkaline conditions and potential N-alkylation of the dimethylaniline group, necessitating strict control of reaction pH and temperature.
Analytical Characterization
Spectroscopic Profiling
Advanced spectroscopic techniques confirm the compound’s identity and purity:
| Technique | Key Observations |
|---|---|
| Infrared (IR) | Peaks at 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) confirm amide functionality. |
| NMR (¹H) | δ 2.31 (s, 6H, aromatic CH₃), δ 3.45 (m, 2H, NCH₂), δ 5.11 (d, 1H, amide NH). |
| Mass Spectrometry | Molecular ion peak at m/z 270.80 ([M+H]⁺), with fragments at m/z 154 (C₈H₁₂N⁺) and 116 (C₆H₁₀NO⁺). |
Chromatographic Behavior
High-performance liquid chromatography (HPLC) methods employing C18 columns and mobile phases of acetonitrile:phosphate buffer (pH 3.0) achieve baseline separation from lidocaine and related impurities, with a retention time of 8.2 minutes.
Industrial Applications
Quality Control in Drug Manufacturing
Pharmaceutical manufacturers use this compound as a reference standard in:
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Batch release testing to ensure compliance with impurity thresholds.
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Stability studies to monitor degradation under accelerated conditions (40°C/75% RH).
Research and Development
In drug discovery, it serves as a building block for synthesizing lidocaine analogs with modified pharmacokinetic profiles. For instance, elongation of the alkyl chain (e.g., pentyl or hexyl substituents) enhances lipid solubility, prolonging anesthetic duration but increasing cardiotoxicity risks .
Comparative Analysis with Structural Analogs
The methylpropyl variant’s intermediate lipophilicity balances solubility and membrane permeability, making it ideal for analytical applications.
Future Directions
Advanced Analytical Techniques
Integration of LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy could enhance sensitivity in impurity detection, particularly for low-abundance degradants.
Synthetic Optimization
Green chemistry approaches, such as microwave-assisted synthesis or enzymatic catalysis, may improve yield and reduce waste in large-scale production.
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